Cas no 92629-11-3 (5-bromo-2-phenyl-1,3-oxazole)

5-bromo-2-phenyl-1,3-oxazole structure
5-bromo-2-phenyl-1,3-oxazole structure
Nome del prodotto:5-bromo-2-phenyl-1,3-oxazole
Numero CAS:92629-11-3
MF:C9H6BrNO
MW:224.054041385651
MDL:MFCD00466256
CID:802979

5-bromo-2-phenyl-1,3-oxazole Proprietà chimiche e fisiche

Nomi e identificatori

    • 5-Bromo-2-phenyloxazole
    • 1-(4-IODOPHENYL)PYRROLE
    • 5-bromo-2-phenyl-1,3-oxazole
    • Oxazole,5-bromo-2-phenyl-
    • OXAZOLE,5-BROMO-2-PHENYL
    • Oxazole, 5-bromo-2-phenyl-
    • 2-Phenyl-5-bromooxazole
    • 5-bromo-2-phenyl-Oxazole
    • MSXVETKZQOUBNB-UHFFFAOYSA-N
    • BCP23313
    • CB0136
    • FCH1322038
    • SY104153
    • AB1010315
    • AX8102830
    • Y6510
    • ST24044455
    • 5-Bromo-2-phenyloxazole (ACI)
    • MDL: MFCD00466256
    • Inchi: 1S/C9H6BrNO/c10-8-6-11-9(12-8)7-4-2-1-3-5-7/h1-6H
    • Chiave InChI: MSXVETKZQOUBNB-UHFFFAOYSA-N
    • Sorrisi: BrC1=CN=C(C2C=CC=CC=2)O1

Proprietà calcolate

  • Massa esatta: 222.96300
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 148
  • Superficie polare topologica: 26

Proprietà sperimentali

  • Densità: 1.524±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto di fusione: 60-65°C
  • Punto di ebollizione: 308.3°C at 760 mmHg
  • Solubilità: Molto leggermente solubile (0,11 g/l) (25°C),
  • PSA: 26.03000
  • LogP: 3.10410

5-bromo-2-phenyl-1,3-oxazole Informazioni sulla sicurezza

5-bromo-2-phenyl-1,3-oxazole Dati doganali

  • CODICE SA:2934999090
  • Dati doganali:

    Codice doganale cinese:

    2934999090

    Panoramica:

    293499990. Altri composti eterociclici. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per

    Riassunto:

    293499990. altri composti eterociclici. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

5-bromo-2-phenyl-1,3-oxazole Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
B997438-500mg
5-Bromo-2-phenyloxazole
92629-11-3
500mg
$ 259.00 2023-04-18
Chemenu
CM191137-1g
5-Bromo-2-phenyloxazole
92629-11-3 97%
1g
$163 2021-08-05
abcr
AB435953-250 mg
5-Bromo-2-phenyloxazole, 95%; .
92629-11-3 95%
250MG
€98.50 2023-07-18
abcr
AB435953-5 g
5-Bromo-2-phenyloxazole, 95%; .
92629-11-3 95%
5g
€809.80 2023-07-18
TRC
B997438-10mg
5-Bromo-2-phenyloxazole
92629-11-3
10mg
45.00 2021-08-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ223-50mg
5-bromo-2-phenyl-1,3-oxazole
92629-11-3 97%
50mg
143.0CNY 2021-07-13
TRC
B997438-50mg
5-Bromo-2-phenyloxazole
92629-11-3
50mg
110.00 2021-08-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ223-100mg
5-bromo-2-phenyl-1,3-oxazole
92629-11-3 97%
100mg
312CNY 2021-05-08
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ223-1g
5-bromo-2-phenyl-1,3-oxazole
92629-11-3 97%
1g
1256.0CNY 2021-07-13
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-BQ223-250mg
5-bromo-2-phenyl-1,3-oxazole
92629-11-3 97%
250mg
661CNY 2021-05-08

5-bromo-2-phenyl-1,3-oxazole Metodo di produzione

Synthetic Routes 1

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  overnight, reflux
Riferimento
Composite Tetraheteroarylenes and Related Higher Cyclic Oligomers of Heteroarenes Produced by Palladium-Catalyzed Direct Coupling
Fukuzumi, Keita; Nishii, Yuji; Miura, Masahiro, Bulletin of the Chemical Society of Japan, 2019, 92(12), 2030-2037

Synthetic Routes 2

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  22 h, rt → 80 °C
Riferimento
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines
Reichert, Elaine C. ; Feng, Kaibo ; Sather, Aaron C. ; Buchwald, Stephen L., Journal of the American Chemical Society, 2023, 145(6), 3323-3329

Synthetic Routes 3

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride ;  1 h, reflux; reflux → rt
Riferimento
Preparation of 5-substituted oxazoles by using oxazol-5-ylboronic acids
, Japan, , ,

Synthetic Routes 4

Condizioni di reazione
1.1 Reagents: Azobisisobutyronitrile ,  N-Bromosuccinimide Solvents: Carbon tetrachloride
Riferimento
Synthesis of 2-aryl- and 5-alkyl-2-aryloxazoles from 2-aryl-5-bromooxazoles
Kashima, Choji; Arao, Hideki, Synthesis, 1989, (11), 873-4

Synthetic Routes 5

Condizioni di reazione
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 40 min, -78 °C
1.2 Reagents: 1,2-Dibromoethane ;  -78 °C; overnight, -78 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Riferimento
Widely Exploited, Yet Unreported: Regiocontrolled Synthesis and the Suzuki-Miyaura Reactions of Bromooxazole Building Blocks
Solomin, Vitalii V.; Radchenko, Dmytro S. ; Slobodyanyuk, Evgeniy Y.; Geraschenko, Oleksandr V.; Vashchenko, Bohdan V. ; et al, European Journal of Organic Chemistry, 2019, 2019(18), 2884-2898

Synthetic Routes 6

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  2 h, rt → 85 °C
Riferimento
Preparation of heterocyclic compounds as delta-5 desaturase inhibitors and methods of use
, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condizioni di reazione
Riferimento
Competing Pathways in the Azomethine Ylide Route to Indoloquinones: An Improved Procedure for the Generation of a Transient 4-Oxazoline from the Oxazolium Salt
Vedejs, Edwin; Monahan, Sean D., Journal of Organic Chemistry, 1997, 62(14), 4763-4769

Synthetic Routes 8

Condizioni di reazione
1.1 Reagents: N-Bromosuccinimide
Riferimento
Versatile Photochemical Reactivity of Diverse Substituted 2-, 4- and 5-(o-Vinylstyryl)oxazoles
Sagud, Ivana; Sindler-Kulyk, Marija; Vojnovic-Jandric, Dragana; Marinic, Zeljko, European Journal of Organic Chemistry, 2018, 2018(4), 515-524

Synthetic Routes 9

Condizioni di reazione
1.1 Reagents: Bromine
Riferimento
Synthesis and electrophilic substitution reactions of 2-phenyloxazole
Belen'kii, L. I.; Ceskis, M., Khimiya Geterotsiklicheskikh Soedinenii, 1984, (7), 881-4

5-bromo-2-phenyl-1,3-oxazole Raw materials

5-bromo-2-phenyl-1,3-oxazole Preparation Products

5-bromo-2-phenyl-1,3-oxazole Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:92629-11-3)5-bromo-2-phenyl-1,3-oxazole
A847818
Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):370.0/1802.0